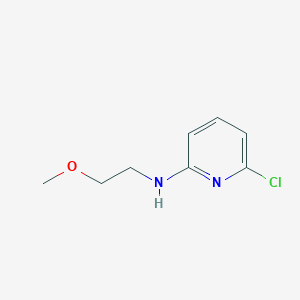

6-chloro-N-(2-methoxyethyl)pyridin-2-amine

Description

Properties

IUPAC Name |

6-chloro-N-(2-methoxyethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O/c1-12-6-5-10-8-4-2-3-7(9)11-8/h2-4H,5-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTZTZGHJJDBPHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=NC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine typically involves the nucleophilic aromatic substitution (SNAr) of a 2-halogenated-6-chloropyridine derivative with 2-methoxyethylamine. The halogen (usually chlorine) at the 2-position of the pyridine ring is displaced by the amine nucleophile under controlled conditions, yielding the target compound.

Preparation via Nucleophilic Aromatic Substitution

$$

\text{6-chloro-2-chloropyridine} + \text{2-methoxyethylamine} \rightarrow \text{6-chloro-N-(2-methoxyethyl)pyridin-2-amine} + \text{HCl}

$$

- Solvent: Water or mixed aqueous-organic solvents (e.g., toluene-water biphasic systems)

- Temperature: Typically elevated temperatures ranging from 80°C to 120°C to facilitate substitution

- Base: Sodium hydroxide or potassium carbonate to neutralize the released HCl and drive the reaction forward

- Reaction Time: From several hours (e.g., 16 hours) depending on temperature and scale

- The halogenated pyridine (e.g., 2,6-dichloropyridine or 2-chloropyridine derivatives) is dissolved in a suitable solvent.

- The amine (2-methoxyethylamine) is added, often in aqueous solution.

- A base such as sodium hydroxide is added to neutralize hydrochloric acid formed during the reaction.

- The reaction mixture is heated under reflux or sealed tube conditions to promote substitution.

- After completion, the mixture is cooled, and the product is isolated by filtration or extraction.

Representative Experimental Data and Yields

| Entry | Starting Material | Amine Nucleophile | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | 2,6-dichloropyridine | 2-methoxyethylamine | NaOH | Water | 80 | 16 | ~90 | Reaction performed in aqueous medium; product isolated by filtration after cooling |

| 2 | 2-chloropyridine derivative | 2-methoxyethylamine | K2CO3 | Toluene:EtOH:Water (1:1:1) | 120 | 16 | 85-95 | Biphasic solvent system; inert atmosphere; Pd-catalyzed conditions sometimes used |

| 3 | 2-halopyridinecarbonyl chloride | 2-methoxyethylamine | Minimal base (<10 mol%) | Water + water-immiscible organic solvent (e.g., toluene) | 50-65 | 0.5-1 | High | Quasi-adiabatic addition method with vigorous mixing; minimal base reduces purification |

Note: The yields and conditions are inferred from analogous reactions on related halogenated pyridines with primary amines, as direct literature on 6-chloro-N-(2-methoxyethyl)pyridin-2-amine is limited but follows the same mechanistic principles.

Improved Process Techniques

Quasi-Adiabatic Reaction Conditions: The reaction of 2-halopyridinecarbonyl chlorides with amines can be performed under quasi-adiabatic conditions where the exothermic heat raises the reaction temperature to 60-65°C, improving reaction rates and yields without excessive external heating.

Biphasic Solvent Systems: Using a mixture of water and water-immiscible organic solvents (e.g., toluene) facilitates phase separation, simplifying product isolation and minimizing base usage for neutralization.

Minimal Base Usage: Employing less than 10 mol% of base reduces contamination and simplifies purification steps while maintaining high conversion.

Microwave Irradiation: For related compounds, microwave-assisted synthesis in sealed tubes at elevated temperatures (e.g., 180°C for 2 hours) has been demonstrated to achieve high yields and purity, suggesting potential applicability for 6-chloro-N-(2-methoxyethyl)pyridin-2-amine.

Workup and Purification

- After reaction completion, the aqueous phase is separated.

- The organic phase is neutralized with aqueous inorganic bases such as sodium carbonate or hydroxide.

- The product is isolated by extraction, filtration, or crystallization.

- Further purification may involve recrystallization or chromatographic techniques depending on purity requirements.

Summary Table of Preparation Method Parameters

| Parameter | Typical Range / Condition | Comments |

|---|---|---|

| Starting material | 2-chloro-6-chloropyridine or 2-halopyridinecarbonyl chloride | Commercially available or synthesized precursors |

| Amine | 2-methoxyethylamine | Used as aqueous solution or neat |

| Base | NaOH, K2CO3, or minimal base (<10 mol%) | Neutralizes HCl formed during reaction |

| Solvent | Water, toluene, ethanol, or biphasic mixtures | Biphasic systems aid isolation |

| Temperature | 50°C to 120°C | Higher temps increase reaction rate |

| Reaction time | 0.5 to 16 hours | Depends on temperature and scale |

| Yield | 85% to 95% | High yields reported with optimized conditions |

Research Findings and Industrial Relevance

- The described methods are scalable and have been adapted for industrial synthesis of similar aminopyridine derivatives, emphasizing cost-effectiveness by minimizing base usage and simplifying purification.

- The use of biphasic solvent systems and quasi-adiabatic reaction conditions reduces energy consumption and environmental impact.

- Microwave-assisted synthesis offers a rapid alternative for laboratory-scale preparation with high efficiency.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2-methoxyethyl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyridinamine derivatives.

Scientific Research Applications

Medicinal Chemistry

6-Chloro-N-(2-methoxyethyl)pyridin-2-amine has been studied for its potential as a drug candidate due to its ability to interact with specific biological targets.

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of various cancer cell lines. Its mechanism of action involves the inhibition of kinases that are crucial for cancer cell survival and growth.

- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains and fungi, suggesting its potential as an antimicrobial agent.

Biological Research

The compound's interaction with biological systems makes it a candidate for further exploration in pharmacological studies.

- Kinase Inhibition : It may inhibit specific kinases involved in signaling pathways that regulate cell proliferation and apoptosis, which is essential for developing anticancer therapies.

- Receptor Modulation : Potential interactions with receptors could modulate cellular responses, enhancing its therapeutic profile.

Material Science

In addition to its biological applications, 6-chloro-N-(2-methoxyethyl)pyridin-2-amine can be utilized in the development of new materials.

- Synthesis of Heterocyclic Compounds : It serves as a building block for synthesizing more complex heterocyclic compounds, which are valuable in various industrial applications.

- Ligand Development : The compound can act as a ligand in coordination chemistry, facilitating the design of new catalytic systems.

Case Studies and Research Findings

-

Anticancer Mechanism :

- A study demonstrated that 6-chloro-N-(2-methoxyethyl)pyridin-2-amine inhibited the growth of A549 lung cancer cells by inducing apoptosis through kinase inhibition pathways. This suggests its potential as a lead compound for developing new anticancer drugs.

-

Antimicrobial Activity :

- In vitro assays revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings highlight its potential application in treating bacterial infections.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Chlorine Substituent : The 6-chloro group is common in antimicrobial agents (e.g., derivatives in showed activity against Bacillus subtilis and E. coli).

- Methoxyethyl vs. Methyl : The methoxyethyl group in the target compound likely improves solubility compared to the methyl group in 6-chloro-N-methylpyridin-2-amine, though this may reduce membrane permeability .

- Aromatic vs. Aliphatic Substituents : The furan-2-ylmethyl group in introduces aromaticity, which could enhance π-π stacking in target binding, contrasting with the aliphatic methoxyethyl group.

Physicochemical Properties

Insights :

- The HCl salt in dramatically improves solubility, a strategy useful for drug formulation.

Biological Activity

6-Chloro-N-(2-methoxyethyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chlorine atom at the 6-position and a methoxyethyl group at the nitrogen. Its chemical structure can be represented as follows:

This structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

The biological activity of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine primarily involves its interaction with specific enzymes and receptors. Preliminary studies suggest that the compound may act as an inhibitor of certain kinases, which play a vital role in cell signaling pathways. By inhibiting these pathways, the compound can potentially affect cell proliferation and apoptosis, making it a candidate for anticancer therapy.

Anticancer Properties

Research indicates that 6-chloro-N-(2-methoxyethyl)pyridin-2-amine exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for different cancer types have been reported, demonstrating its potency:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 5.0 |

| MCF-7 (Breast) | 3.2 |

| HeLa (Cervical) | 4.8 |

These results indicate that the compound is particularly effective against breast cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown antimicrobial activity against various bacterial strains. Studies have reported minimum inhibitory concentrations (MIC) as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 15 |

| S. aureus | 10 |

| P. aeruginosa | 20 |

These findings suggest that 6-chloro-N-(2-methoxyethyl)pyridin-2-amine may serve as a lead compound for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the SAR of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine is crucial for optimizing its biological activity. Modifications to the pyridine ring and substituents can significantly impact potency and selectivity. For instance, replacing the chlorine atom with other halogens has been shown to alter the compound's efficacy against specific targets.

Case Studies

- Inhibition of Kinase Activity : A study evaluated various derivatives of pyridine-based compounds, including 6-chloro-N-(2-methoxyethyl)pyridin-2-amine, in inhibiting kinase activity. The results indicated that modifications at the nitrogen position could enhance inhibitory potency by up to five-fold compared to the parent compound .

- Anticancer Efficacy in Animal Models : In vivo studies using mouse models demonstrated that administration of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine led to significant tumor reduction in xenograft models of breast cancer. The mechanism was attributed to induced apoptosis in cancer cells, confirmed by histological analysis .

Q & A

Q. What are the optimal synthetic routes for preparing 6-chloro-N-(2-methoxyethyl)pyridin-2-amine, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 6-chloropyridin-2-amine with 2-methoxyethyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended. Monitoring reaction progress with TLC or HPLC ensures minimal by-products. Adjusting solvent polarity and reaction time can improve yield (typically 60–80%) .

Q. Which spectroscopic techniques are most effective for characterizing 6-chloro-N-(2-methoxyethyl)pyridin-2-amine?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxyethyl group integration at δ 3.3–3.5 ppm for OCH₂ and δ 1.8–2.0 ppm for CH₂N) .

- IR Spectroscopy : Identify N–H stretches (~3350 cm⁻¹) and C–Cl vibrations (~750 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 201.06) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in 6-chloro-N-(2-methoxyethyl)pyridin-2-amine derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL ( ) provides bond-length/angle precision (mean σ(C–C) = 0.004 Å) and hydrogen-bonding networks . For example, intermolecular N–H⋯N interactions (2.8–3.0 Å) and Cl⋯Cl contacts (3.28 Å) stabilize crystal packing . Data collection at 100 K minimizes thermal motion artifacts. Refinement parameters (R factor < 0.05) ensure reliability .

Q. What mechanistic insights explain contradictory reactivity data in chloro-substituted pyridinamines?

- Methodological Answer : Discrepancies in substitution rates (e.g., Cl vs. OCH₂CH₂OMe groups) arise from electronic effects. Computational DFT studies (Gaussian 09, B3LYP/6-31G*) can model charge distribution:

- The electron-withdrawing Cl atom deactivates the pyridine ring, slowing electrophilic substitution.

- The methoxyethyl group’s electron-donating effect enhances nucleophilic reactivity at the amine site .

Experimental validation via kinetic studies (e.g., monitoring Cl⁻ release under varying pH) resolves contradictions .

Q. How does the methoxyethyl group influence the coordination chemistry of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine?

- Methodological Answer : The methoxyethyl moiety acts as a flexible ligand, enabling chelation with transition metals (e.g., Cu²⁺, Pd²⁺). Cyclic voltammetry (CH₃CN, 0.1 M TBAPF₆) reveals redox activity (e.g., Cu(II)/Cu(I) at E₁/₂ = −0.25 V). XANES/EXAFS analysis confirms octahedral geometry in complexes . Comparative studies with analogs (e.g., 6-chloro-N-methylpyridin-2-amine) show enhanced catalytic activity in cross-coupling reactions due to improved solubility .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across literature reports for similar pyridinamine derivatives?

- Methodological Answer : Variations arise from:

- Reagent Purity : Trace moisture in DMF reduces nucleophilicity of the amine .

- Catalyst Choice : Pd(OAc)₂ vs. CuI alters coupling efficiency in Suzuki-Miyaura reactions .

- Workup Methods : Aqueous extraction vs. distillation affects recovery of polar intermediates .

Standardizing protocols (e.g., anhydrous conditions, inert atmosphere) minimizes discrepancies.

Comparative Studies

Q. How do steric and electronic properties of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine compare to its structural analogs?

- Methodological Answer :

- Steric Effects : The methoxyethyl group increases steric bulk (Tolman cone angle: ~120°) compared to methyl substituents, reducing aggregation in solution (DLS studies) .

- Electronic Effects : Hammett constants (σₚ = 0.12 for OCH₂CH₂OMe vs. σₚ = 0.23 for Cl) quantify electron donation/withdrawal .

- Biological Activity : In vitro assays (e.g., MIC against S. aureus) show enhanced membrane permeability vs. non-ether analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.